N-(2-methoxyethyl)-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide
Description
N-(2-Methoxyethyl)-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide is an oxalamide derivative featuring a 1,2,3,4-tetrahydroquinoline core substituted at the 6-position with a thiophene-2-carbonyl group and a 2-methoxyethylamine moiety. The structural complexity of this compound allows for nuanced interactions with biological targets, including hydrogen bonding via the methoxy group and π-π stacking through the thiophene ring.
Properties
IUPAC Name |
N-(2-methoxyethyl)-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-26-10-8-20-17(23)18(24)21-14-6-7-15-13(12-14)4-2-9-22(15)19(25)16-5-3-11-27-16/h3,5-7,11-12H,2,4,8-10H2,1H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKKMDIBSADXID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Structural Modifications
The target compound shares a 1,2,3,4-tetrahydroquinoline scaffold with multiple analogs, but substitutions at the N1 and C6 positions dictate pharmacological and physicochemical properties. Key comparisons include:
Substituents at the N1 Position
Substituents at the C6 Position
NOS Inhibition Profiles
The target compound’s closest analog, N-(1-(2-(methylamino)ethyl)-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide, demonstrated potent nNOS selectivity (IC₅₀ = 43 nM) with >100-fold selectivity over endothelial NOS (eNOS) and inducible NOS (iNOS) .
Pharmacokinetic Considerations
- Lipophilicity: The 2-methoxyethyl group balances hydrophilicity and membrane permeability, contrasting with the more lipophilic dimethylaminoethyl substituents in compounds like 31 .
- Metabolic Stability: Ether linkages (methoxy) are less prone to oxidative metabolism than secondary amines (e.g., methylaminoethyl), as seen in .
Structural-Activity Relationship (SAR) Insights
- N1 Substitutions: Charged groups (e.g., dimethylaminoethyl) enhance target binding but may reduce selectivity. Neutral polar groups (e.g., methoxyethyl) improve solubility without compromising selectivity.
- C6 Substituents: Thiophene-2-carbonyl is critical for π-π interactions with aromatic residues in NOS active sites. Electron-withdrawing groups (e.g., nitro in ) may hinder binding due to excessive polarity .
Preparation Methods
Skraup Cyclization
The Skraup reaction remains a classical method for synthesizing quinoline derivatives. For tetrahydroquinoline, this involves cyclizing aniline derivatives with glycerol under acidic conditions. However, modifications are required to achieve the tetrahydro form. A 2022 study demonstrated that substituting glycerol with α,β-unsaturated ketones in the presence of polyphosphoric acid yields tetrahydroquinoline intermediates with 78–92% efficiency. For example, condensation of 3-aminophenol with cyclohexenone generates 6-hydroxytetrahydroquinoline, which can be further functionalized.
Povarov Reaction
The Povarov reaction, a [4+2] cycloaddition between aniline, aldehydes, and dienophiles, offers superior regiocontrol. A 2019 protocol utilized 1,1-enediamines and dimethylformamide dimethyl acetal (DMF-DMA) to generate 2-aminotetrahydroquinolines. This method is particularly advantageous for introducing amino groups at position 6, critical for subsequent amidation steps.
Table 1: Comparison of Tetrahydroquinoline Core Synthesis Methods
| Method | Starting Materials | Catalyst/Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Skraup Cyclization | 3-Aminophenol, Cyclohexenone | Polyphosphoric Acid | 85 | |
| Povarov Reaction | 1,1-Enediamine, DMF-DMA | Cs₂CO₃, 1,4-Dioxane | 93 |
Functionalization at Position 6: Ethanediamide Installation
The N-(2-methoxyethyl)-N'-ethanediamide group is installed through sequential amidation:
Stepwise Amidation
- Primary Amidation : Reacting 6-aminotetrahydroquinoline with ethyl oxalyl chloride in THF forms the monoamide.
- Secondary Amidation : The free carboxylic acid is coupled with 2-methoxyethylamine using HOBt/EDC coupling reagents, achieving 76% overall yield.
One-Pot Tandem Amidation
A 2024 study demonstrated a tandem approach using DMF-DMA as both solvent and catalyst. Ethanedioic acid, 2-methoxyethylamine, and the tetrahydroquinoline intermediate react at 80°C for 6 hours, yielding 88% product.
Table 2: Ethanediamide Installation Methods
| Method | Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Stepwise Amidation | Ethyl Oxalyl Chloride, HOBt | THF, 0°C → RT | 76 | |
| Tandem Amidation | DMF-DMA, Ethanedioic Acid | 80°C, 6 Hours | 88 |
Purification and Characterization
Chromatographic Purification
Flash column chromatography (ethyl acetate:hexane = 3:7) effectively isolates the final compound with >95% purity. Semi-preparative HPLC (C18 column, acetonitrile/water gradient) is recommended for analytical-grade material.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
